7-Hydroxy-1H-inden-1-one is an organic compound characterized by its unique bicyclic structure, which consists of a fused indene and ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 136.16 g/mol. The compound features a hydroxyl group at the 7-position of the indene ring, contributing to its chemical reactivity and potential biological activities. This compound is of interest due to its applications in various fields, including medicinal chemistry and organic synthesis.
Common reagents and conditions for these reactions include:
Research indicates that 7-hydroxy-1H-inden-1-one exhibits various biological activities, including:
Synthesis of 7-hydroxy-1H-inden-1-one can be achieved through several methods:
The choice of method may depend on the desired yield, purity, and specific functionalization required for further applications.
7-Hydroxy-1H-inden-1-one has several notable applications:
Studies exploring the interactions of 7-hydroxy-1H-inden-1-one with biological systems have shown that it can modulate enzyme activity, potentially affecting drug metabolism. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as they play a crucial role in the biotransformation of many pharmaceuticals. Understanding these interactions is essential for predicting pharmacokinetic profiles and potential drug-drug interactions.
Several compounds share structural similarities with 7-hydroxy-1H-inden-1-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | Bromine substitution | Enhanced reactivity due to bromine atom |
| 4-Fluoro-7-hydroxy-indanone | Fluorine substitution | Potentially different biological activity due to fluorine |
| 7-Hydroxy-4-methyl-indanone | Methyl substitution | Alters physical properties and reactivity |
| 7-Hydroxycoumarin | Coumarin backbone | Known for strong biological activities like anticoagulation |
The uniqueness of 7-hydroxy-1H-inden-1-one lies in its specific combination of functional groups and structural configuration, which imparts distinct chemical reactivity compared to similar compounds. Its hydroxyl group at the 7-position enhances its solubility and potential interactions with biological targets, making it a valuable compound in both research and industrial applications.
Lewis acids play a pivotal role in facilitating cyclization reactions to construct the indanone core. Tetraethyl titanate has emerged as a highly effective catalyst for regioselective ring closure. In a patented method, 4-hydroxybenzenesulfonic acid reacts with 3-chloropropionyl chloride in acetonitrile under triethylamine-mediated conditions to form a sulfonate ester intermediate. Subsequent treatment with tetraethyl titanate in dichloromethane at 40°C induces cyclization, achieving an 82% yield of the sulfonated indanone precursor. This approach contrasts with traditional methods using aluminum chloride, which often require higher temperatures (>160°C) and produce regioisomeric byproducts.
Niobium pentachloride (NbCl₅) offers another pathway via Friedel-Crafts acylation. In a one-pot cascade reaction, NbCl₅ activates 3,3-dimethylacrylic acid for electrophilic attack on aromatic substrates, followed by cyclodehydration to yield 1-indanones. While this method achieves moderate yields (0–78%), its selectivity depends on the electronic properties of the aromatic ring. Comparative studies highlight tetraethyl titanate’s superiority in avoiding side reactions, as its strong oxophilicity stabilizes transition states during cyclization.
Table 1: Comparison of Lewis Acids in Cyclization Reactions
| Lewis Acid | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| Tetraethyl titanate | 40 | 82 | >95% |
| NbCl₅ | 25–80 | 0–78 | Variable |
| AlCl₃ | 160–200 | 60–70 | Low |
A three-step synthesis leveraging sulfonic acid intermediates has become the gold standard for high-purity 7-hydroxy-1H-inden-1-one production. The process begins with the coupling of 4-hydroxybenzenesulfonic acid and 3-chloropropionyl chloride in acetonitrile, yielding a sulfonate ester (Compound II). Tetraethyl titanate then mediates cyclization at 40°C to form a sulfonated indanone (Compound III), which undergoes desulfonation in dilute sulfuric acid at 100°C to release the target compound.
Key advantages include:
This method supersedes earlier approaches using polyphosphoric acid or aluminum chloride, which suffered from energy-intensive heating (180–200°C) and laborious byproduct separation.
Solvent polarity critically influences reaction kinetics and selectivity in Friedel-Crafts pathways. Acetonitrile, with its high dielectric constant (ε = 37.5), enhances the solubility of ionic intermediates during sulfonate ester formation, reducing side reactions. In contrast, nonpolar solvents like dichloromethane (ε = 8.9) improve cyclization efficiency by stabilizing the Lewis acid-substrate complex.
Nafion®-H, a sulfonated tetrafluoroethylene copolymer, has been employed in benzene to generate reactive acylium intermediates. This system achieves 90% yield in indanone formation but requires anhydrous conditions to prevent catalyst deactivation. Recent innovations combine acetonitrile for initial coupling and dichloromethane for cyclization, balancing solubility and reaction thermodynamics.
Table 2: Solvent Effects on Key Reaction Steps
Scaling 7-hydroxy-1H-inden-1-one synthesis requires addressing energy consumption, catalyst recovery, and waste management. The sulfonic acid route excels in scalability due to:
Pilot-scale trials demonstrate a 92% overall yield with a throughput of 50 kg/batch, outperforming older methods that plateau at 60–70%. Continuous-flow systems are under investigation to further enhance production rates.
7-Hydroxy-1H-inden-1-one represents a prototypical excited-state intramolecular proton transfer fluorophore that exhibits remarkable photophysical properties characterized by dual emission mechanisms and ultrafast tautomerization processes [11] [13]. The compound possesses a molecular formula of C₉H₈O₂ with a molecular weight of 148.16 g/mol and demonstrates characteristic absorption maximum at 311 nm in cyclohexane [4]. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen creates a stabilized six-membered ring structure that facilitates rapid proton transfer upon photoexcitation [12] [17].
The dual emission characteristics of 7-Hydroxy-1H-inden-1-one arise from the coexistence of both enol and keto tautomeric forms in the excited state, producing distinct fluorescence bands that can be observed simultaneously [6] [7]. Upon photoexcitation at approximately 336 nm, the molecule exhibits dual emission at approximately 380 nm and 525-540 nm, corresponding to the normal enol form and the proton-transferred keto tautomer, respectively [6]. The emission wavelengths demonstrate significant solvent dependence, with the dual emission being most pronounced in alcohols and dimethylsulfoxide environments [6].
The dual emission mechanism involves a rapid photoinduced tautomerization process where the excited enol form undergoes intramolecular proton transfer to form the excited keto tautomer [7]. The relative intensities of the two emission bands are strongly dependent on the excitation wavelength, with higher excitation energies promoting more efficient population of the keto form through enhanced excited-state intramolecular proton transfer processes [7]. Time-dependent density functional theory calculations have confirmed that the emission predictions for both tautomeric forms align well with experimental observations [6].
| Property | Enol Form | Keto Form | Conditions |
|---|---|---|---|
| Emission Maximum (nm) | 380-410 | 525-580 | Solvent dependent |
| Quantum Yield | 0.15-0.45 | 0.08-0.25 | Temperature dependent |
| Fluorescence Lifetime (ns) | 0.8-3.0 | 2.0-8.0 | Viscosity dependent |
| Stokes Shift (nm) | 69-99 | 214-269 | Large shift for keto form |
The efficiency of the dual emission mechanism is significantly influenced by environmental factors, particularly solvent polarity and hydrogen bonding capacity [27]. In aqueous solutions at near neutral pH, the compound exhibits a broad emission band at approximately 497 nm, presumably caused by the overlap of emissions from both tautomeric forms and excited state phenolate species [6].
Time-dependent density functional theory calculations using PBE0/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory have provided comprehensive insights into the electronic structure and energy landscapes of 7-Hydroxy-1H-inden-1-one in both ground and excited states [13] [16]. The first singlet excited state of the enol form is calculated to be at 3.45 ± 0.10 eV (359 nm), exhibiting predominantly π→π* transition character [13]. The corresponding keto tautomer shows a lower energy first singlet state at 2.85 ± 0.08 eV (435 nm) with significant n→π* character [13].
The second singlet excited state energy calculations reveal important insights into the excitation wavelength dependence of the excited-state intramolecular proton transfer process [8] [15]. For the enol form, the second singlet state is positioned at 4.12 ± 0.15 eV (301 nm), while the keto form shows the second singlet state at 3.65 ± 0.12 eV (340 nm) [8]. These energy differences create favorable conditions for potential energy surface crossings that facilitate efficient excited-state intramolecular proton transfer from higher excited states [17].
| Electronic State | Energy (eV) | Wavelength (nm) | Character | Transition Type |
|---|---|---|---|---|
| S₀ (Ground State) | 0.00 | — | π ground state | Reference |
| S₁ (Enol Form) | 3.45 ± 0.10 | 359 | π→π* transition | Allowed |
| S₁ (Keto Form) | 2.85 ± 0.08 | 435 | n→π* character | Forbidden |
| S₂ (Enol Form) | 4.12 ± 0.15 | 301 | π→π* transition | Allowed |
| S₂ (Keto Form) | 3.65 ± 0.12 | 340 | π→π* transition | Allowed |
| T₁ (Enol Form) | 2.95 ± 0.08 | 420 | n→π* triplet | Spin-forbidden |
| T₁ (Keto Form) | 2.45 ± 0.06 | 506 | π→π* triplet | Spin-forbidden |
The potential energy surface analysis reveals that the excited-state intramolecular proton transfer process occurs through a barrierless or low-barrier pathway in the first singlet excited state [13] [16]. The calculations demonstrate that the Frank-Condon region of the enol form is vibronically coupled to the proton transfer coordinate, enabling ultrafast tautomerization within the first few hundred femtoseconds following photoexcitation [16]. Importantly, the energy gap between the first and second singlet states influences the efficiency of excited-state intramolecular proton transfer, with smaller gaps promoting enhanced anti-Kasha behavior and increased keto emission [17].
The excited-state intramolecular proton transfer equilibrium constants of 7-Hydroxy-1H-inden-1-one derivatives exhibit substantial sensitivity to electronic substituent effects, with electron-donating groups generally enhancing the stability of the keto tautomer and increasing equilibrium constants [9] [13]. Systematic studies incorporating representative electron-withdrawing groups such as nitro and electron-donating groups such as methoxy have demonstrated significant bathochromic shifts in both absorption and fluorescence spectra with correspondingly large Stokes shifts [9].
The introduction of electron-donating substituents at various positions on the indanone framework results in enhanced excited-state intramolecular proton transfer efficiency and increased quantum yields for keto emission [13] [32]. Methoxy-substituted derivatives show particularly favorable photophysical properties, with 3,4-dimethoxy substitution yielding quantum yields up to 0.68 and equilibrium constants favoring the keto form by factors of 8.7 [13]. The enhanced proton transfer efficiency is attributed to increased electron density at the carbonyl oxygen, strengthening the hydrogen bond interaction and stabilizing the proton-transferred state [9].
| Substituent | λabs (nm) | λem,enol (nm) | λem,keto (nm) | Quantum Yield | Keq (keto/enol) |
|---|---|---|---|---|---|
| H (unsubstituted) | 311 | 380 | 525 | 0.25 | 1.5 |
| 4-CH₃ | 318 | 385 | 535 | 0.32 | 2.1 |
| 4-OCH₃ | 325 | 390 | 545 | 0.45 | 3.8 |
| 4-CF₃ | 305 | 375 | 515 | 0.18 | 0.8 |
| 4-NO₂ | 335 | 400 | 560 | 0.08 | 0.3 |
| 5-Cl | 315 | 382 | 530 | 0.22 | 1.2 |
| 6-NH₂ | 340 | 410 | 580 | 0.55 | 5.2 |
| 3,4-dimethoxy | 355 | 425 | 610 | 0.68 | 8.7 |
Conversely, electron-withdrawing substituents such as trifluoromethyl and nitro groups reduce excited-state intramolecular proton transfer efficiency and shift the equilibrium toward the enol form [9] [13]. The nitro-substituted derivative exhibits particularly poor photophysical performance with quantum yields as low as 0.08 and equilibrium constants of only 0.3, indicating strong preference for the enol tautomer [9]. These effects correlate directly with changes in the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen acceptor site [32].
The position of substitution also plays a crucial role in determining excited-state intramolecular proton transfer properties, with ortho-substituents having particularly pronounced effects due to their proximity to the hydrogen bonding region [32]. Amino substitution at the 6-position yields exceptional quantum yields of 0.55 and equilibrium constants of 5.2, demonstrating the importance of both electronic and steric effects in optimizing excited-state intramolecular proton transfer performance [32].
Ultrafast spectroscopic investigations using femtosecond transient absorption and time-resolved fluorescence techniques have revealed the detailed temporal evolution of excited-state intramolecular proton transfer processes in 7-Hydroxy-1H-inden-1-one [19] [20] [24]. The initial photoexcitation occurs within less than 50 femtoseconds, followed by rapid vibrational relaxation processes occurring on the 100 femtosecond to 1 picosecond timescale [25]. The excited-state intramolecular proton transfer itself proceeds with remarkable efficiency, typically completing within 50-200 femtoseconds depending on solvent environment and molecular substitution pattern [20] [21].
Femtosecond transient absorption spectroscopy has identified distinct spectroscopic signatures for the enol and keto tautomers, enabling direct monitoring of the population dynamics during the proton transfer process [24] [25]. The measurements reveal that immediately following photoexcitation, the molecule exists predominantly in the excited enol form, which then undergoes rapid conversion to the keto tautomer through the excited-state intramolecular proton transfer pathway [24]. The time constant for this transformation has been measured to be approximately 55 ± 20 femtoseconds in favorable solvent environments [20].
| Process | Time Constant | Temperature Dependence | Solvent Effect | Measurement Technique |
|---|---|---|---|---|
| Initial Excitation | < 50 fs | Independent | Minimal | Pump-probe spectroscopy |
| Vibrational Relaxation | 0.1 - 1 ps | τ ∝ T⁻¹ | Viscosity dependent | Transient absorption |
| Excited-State Intramolecular Proton Transfer | 50 - 200 fs | τ ∝ exp(Ea/kT) | Polarity dependent | Femtosecond fluorescence |
| Solvent Reorganization | 0.5 - 5 ps | τ ∝ η/T | Strong polarity effect | Time-resolved emission |
| Internal Conversion | 0.5 - 2 ns | τ ∝ exp(-ΔE/kT) | Hydrogen bonding effect | Fluorescence lifetime |
| Intersystem Crossing | 10 - 100 ns | τ ∝ exp(-ΔE/kT) | Heavy atom effect | Phosphorescence |
The subsequent solvent reorganization processes occur on the 0.5 to 5 picosecond timescale and are strongly dependent on solvent polarity and viscosity [21] [23]. These dynamics involve the rearrangement of the solvent shell around the newly formed keto tautomer and contribute significantly to the observed Stokes shifts [22]. Time-resolved fluorescence measurements have shown that the keto form exhibits longer fluorescence lifetimes ranging from 2 to 8 nanoseconds compared to the enol form lifetimes of 0.8 to 3 nanoseconds [25].
The structure-activity relationship studies of 2-heteroarylidene-1-indanone derivatives, including 7-hydroxy-1H-inden-1-one analogues, have revealed critical insights into monoamine oxidase B (MAO-B) isoform selectivity [1] [2]. These compounds demonstrate potent in vitro inhibitory activity against MAO-B, with half-maximal inhibitory concentration values ranging from 0.0044 to 1.53 micromolar, while exhibiting significantly lower potencies against the MAO-A isoform [1] [2].
Methoxy Substitution Effects on the Aromatic Ring
Systematic analysis of the aromatic ring substitution patterns demonstrates that methoxy group incorporation at various positions of the indanone core significantly enhances MAO-B inhibitory potency compared to unsubstituted homologues [1] [2]. The 4-methoxy-substituted derivative paired with 5-bromo-2-furan heteroaromatic substituent exhibits the highest MAO-B inhibitory activity with an inhibitory concentration of 0.0044 micromolar and exceptional selectivity index of 3045-fold over MAO-A [1] [2]. The 6-methoxy substitution produces comparable results with inhibitory concentration values of 0.0095 micromolar and selectivity indices reaching 400-fold [1] [2].
Heteroaromatic Substituent Hierarchy
The influence of heteroaromatic substituents on MAO-B inhibitory activity follows a distinct hierarchical pattern: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan [1] [2]. The 5-bromo-2-furan substituent consistently produces the most potent inhibitors across all aromatic ring substitution patterns, with multiple derivatives achieving submicromolar inhibitory concentrations [1] [2]. Compounds bearing 5-methyl-2-furan substituents demonstrate the second highest activity profile, with inhibitory concentrations in the range of 0.46 micromolar [1] [2].
Multiple Methoxy Substitution Patterns
Derivatives containing multiple methoxy groups exhibit variable activity profiles depending on substitution positioning [1] [2]. The 4,5-dimethoxy derivative maintains relatively high potency with an inhibitory concentration of 0.043 micromolar, while 5,6-dimethoxy and 6,7-dimethoxy substitutions result in progressively decreased activity [1] [2]. The 5,6,7-trimethoxy derivative shows further reduction in potency, suggesting that extensive methoxy substitution may negatively impact binding interactions within the MAO-B active site [1] [2].
Selectivity Index Analysis
The selectivity indices for MAO-B over MAO-A vary dramatically across the derivative series, ranging from 4-fold to 3045-fold [1] [2]. Compounds with 5-bromo-2-furan heteroaromatic groups consistently exhibit the highest selectivity indices, particularly when combined with strategic methoxy substitutions [1] [2]. The unsubstituted derivatives demonstrate moderate selectivity indices ranging from 4-fold to 22-fold, indicating that aromatic ring substitution is crucial for achieving high selectivity [1] [2].
Molecular Interaction Patterns
Computational docking studies reveal that selective MAO-B inhibitors establish critical hydrogen bonding interactions with tyrosine 435 and glutamine 206 residues, which are absent in non-selective inhibitors [3]. The presence of electron-withdrawing groups and hydrophobic substituents in specific regions of the indanone scaffold facilitates optimal binding orientation within the MAO-B active site [3]. Halogen-substituted derivatives, particularly those containing bromine and chlorine atoms, form additional stabilizing interactions through halogen bonding with leucine 164, proline 104, and isoleucine 316 residues [3].
Indoleamine 2,3-dioxygenase 1 (IDO1) represents a critical enzymatic target in tryptophan metabolism, and 1-indanone derivatives have emerged as novel inhibitors through structure-based virtual screening approaches [4] [5]. The structure-activity relationship analysis of indanone-based IDO1 inhibitors demonstrates that specific substitution patterns significantly influence binding affinity and enzymatic inhibition.
Positional Substitution Effects
The position of substituents on the indanone core dramatically affects IDO1 inhibitory activity [4] [5]. Derivatives with 6-position substitutions consistently outperform their 5-position and 7-position analogues in terms of both enzymatic and cellular inhibitory activities [4] [5]. The 6-bromo-2,3-dihydroinden-1-one derivative exhibits the most potent IDO1 inhibition with an enzymatic inhibitory concentration of 10.2 micromolar and cellular inhibitory concentration of 14.8 micromolar [4] [5].
Halogen Substitution Patterns
Halogen substituents demonstrate superior binding affinity compared to other functional groups [4] [5]. The order of halogen effectiveness for IDO1 inhibition follows the pattern: bromine > chlorine > fluorine, with corresponding enzymatic inhibitory concentrations of 10.2, 12.8, and 18.6 micromolar respectively for 6-position substituted derivatives [4] [5]. This trend correlates with the increasing atomic radius and polarizability of the halogen atoms, which facilitate stronger halogen bonding interactions within the IDO1 active site [4] [5].
Methoxy Group Influence
Methoxy substitutions at different positions produce variable effects on IDO1 binding affinity [4] [5]. The 6-methoxy derivative demonstrates moderate inhibitory activity with an enzymatic inhibitory concentration of 15.2 micromolar, while 5-methoxy and 7-methoxy substitutions result in decreased potency with inhibitory concentrations of 28.4 and 32.1 micromolar respectively [4] [5]. These findings suggest that the 6-position provides optimal spatial orientation for methoxy group interactions within the IDO1 binding pocket [4] [5].
Hydroxyl Substitution Analysis
The 6-hydroxy-2,3-dihydroinden-1-one derivative exhibits moderate IDO1 inhibitory activity with an enzymatic inhibitory concentration of 22.3 micromolar [4] [5]. While less potent than halogen-substituted analogues, the hydroxyl group provides essential hydrogen bonding capabilities that contribute to binding stability within the IDO1 active site [4] [5]. Surface plasmon resonance analysis confirms direct protein-ligand interactions with dissociation constants in the micromolar range [4] [5].
Binding Mechanism Insights
Molecular docking studies reveal that indanone derivatives interact with the IDO1 heme iron center through coordination bonding mechanisms [6] [7]. The binding affinity correlates strongly with the compounds' ability to coordinate with both ferrous and ferric heme states [8]. Structural modifications at the 6-position and 4-position of indazole derivatives, which share structural similarities with indanone compounds, demonstrate that proper substituent positioning in pocket-A and pocket-B regions is crucial for optimal biological activity [8].
Structure-Function Relationships
The correlation between binding affinity and enzymatic inhibition demonstrates that compounds with dissociation constants below 10 micromolar consistently exhibit enzymatic inhibitory concentrations below 15 micromolar [4] [5]. This relationship indicates that binding affinity serves as a reliable predictor of inhibitory potency for indanone-based IDO1 inhibitors [4] [5]. The cellular inhibitory concentrations generally exceed enzymatic values by 1.3-1.5 fold, reflecting the additional barriers encountered in cellular environments [4] [5].
Pharmacokinetic Considerations
In silico pharmacokinetic analysis of active indanone derivatives reveals favorable absorption, distribution, metabolism, and excretion properties [4] [5]. The compounds demonstrate good drug-likeness characteristics with molecular weights below 200 daltons and appropriate lipophilicity values for blood-brain barrier penetration [4] [5]. These properties support the potential therapeutic utility of indanone-based IDO1 inhibitors for central nervous system applications [4] [5].